VinclozolinM2-2204

Androgen Receptor Degradation AUTOTAC Prostate Cancer

VinclozolinM2-2204 is a first-generation AUTOphagy-TArgeting Chimera (AUTOTAC) designed to degrade the androgen receptor (AR) via the autophagy-lysosome pathway rather than the ubiquitin-proteasome system. The bifunctional molecule comprises a vinclozolin M2-derived AR-binding ligand conjugated to the p62/SQSTM1 ZZ-domain ligand YOK-2204 via a chemical linker.

Molecular Formula C43H51Cl2N3O9
Molecular Weight 824.8 g/mol
Cat. No. B15605992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinclozolinM2-2204
Molecular FormulaC43H51Cl2N3O9
Molecular Weight824.8 g/mol
Structural Identifiers
InChIInChI=1S/C43H51Cl2N3O9/c1-3-43(2,52)41(50)48(36-27-34(44)26-35(45)28-36)42(51)47-19-23-54-25-24-53-22-18-46-30-37(49)31-57-38-14-15-39(55-20-16-32-10-6-4-7-11-32)40(29-38)56-21-17-33-12-8-5-9-13-33/h3-15,26-29,37,46,49,52H,1,16-25,30-31H2,2H3,(H,47,51)
InChIKeyXAXVTGIMKYOVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

VinclozolinM2-2204: An Androgen Receptor AUTOTAC Degrader for Targeted Protein Degradation Research


VinclozolinM2-2204 is a first-generation AUTOphagy-TArgeting Chimera (AUTOTAC) designed to degrade the androgen receptor (AR) via the autophagy-lysosome pathway rather than the ubiquitin-proteasome system [1]. The bifunctional molecule comprises a vinclozolin M2-derived AR-binding ligand conjugated to the p62/SQSTM1 ZZ-domain ligand YOK-2204 via a chemical linker [1]. In LNCaP prostate cancer cells, vinclozolinM2-2204 exhibits a half-maximal degradation concentration (DC50) of approximately 200 nM for AR and induces the formation of AR+LC3+ autophagic membranes, a hallmark of autophagy-mediated degradation [1].

Why VinclozolinM2-2204 Cannot Be Replaced by Its Individual Component Ligands or In-Class AR Degraders


VinclozolinM2-2204 is not functionally interchangeable with its target-binding ligand (vinclozolin M2), its p62-binding ligand (YOK-2204), or other AR-targeting degraders such as the PROTAC ARV-110 or the AUTOTAC ATC-324. The individual ligands alone do not induce AR degradation: vinclozolin M2 merely antagonizes AR binding (Ki = 9.7 µM) [1], while YOK-2204 activates p62-dependent autophagy but lacks AR recognition . Among AUTOTAC family members targeting AR, vinclozolinM2-2204 achieves a DC50 of 200 nM—approximately 10-fold more potent than ATC-324 (DC50 = 2.05 µM) . Although the PROTAC ARV-110 exhibits sub-nanomolar DC50 values, it relies on proteasomal degradation and is susceptible to resistance mechanisms that spare the autophagy-lysosome pathway . These mechanistic and potency differences preclude generic substitution in degradation-focused experimental workflows.

Quantitative Differentiation Evidence for VinclozolinM2-2204 Versus Closest Comparators


AR Degradation Potency: VinclozolinM2-2204 Is ~10-Fold More Potent Than the In-Class AUTOTAC Degrader ATC-324

In LNCaP prostate cancer cells, vinclozolinM2-2204 degrades AR with a DC50 of approximately 200 nM [1]. ATC-324, another bivalent AR AUTOTAC degrader employing an enzalutamide-derived TBL and a distinct p62 ATL, exhibits a DC50 of 2.05 µM in the same LNCaP cell line . This represents an approximately 10.3-fold potency advantage for vinclozolinM2-2204. Both compounds function through the autophagy-lysosome pathway and are evaluated under comparable degradation assay conditions in LNCaP cells.

Androgen Receptor Degradation AUTOTAC Prostate Cancer DC50 Comparison

Signaling Pathway Inhibition: VinclozolinM2-2204 Suppresses AR-Dependent Pathways 4-Fold More Efficiently Than Its Target-Binding Ligand Alone

In DHT-stimulated LNCaP cells, vinclozolinM2-2204 (2.5 µM) inhibited AR downstream signaling—measured by EGFR and p-Akt/Akt levels—approximately 4-fold more efficiently than its target-binding ligand (TBL), vinclozolin M2 (10 µM) [1]. This is a direct head-to-head comparison from the same study, under identical experimental conditions, demonstrating that the full AUTOTAC chimera confers a functional degradation-dependent signaling blockade that the TBL alone cannot achieve despite a higher concentration.

AR Signaling DHT-induced Pathway AUTOTAC vs TBL EGFR p-Akt

Cytotoxicity Advantage: VinclozolinM2-2204 Exhibits >21-Fold Higher Cytotoxic Potency Than Its p62 Ligand Component

In WST-based cell viability assays using LNCaP prostate cancer cells, vinclozolinM2-2204 demonstrated an IC50 of 4.7 µM, whereas its p62-binding ligand (YOK-2204) and its TBL (vinclozolin M2) each exhibited IC50 values exceeding 100 µM [1]. This represents a greater than 21-fold enhancement in cytotoxic potency conferred by the intact AUTOTAC molecule. No degradation or significant cytotoxicity was observed with the individual ATL or TBL components at comparable concentrations [1].

Cytotoxicity IC50 AR-positive Prostate Cancer LNCaP AUTOTAC

Degradation Mechanism Distinct from PROTACs: Autophagy-Lysosome Targeting Bypasses Ubiquitin-Proteasome Dependency

VinclozolinM2-2204 degrades AR through the autophagy-lysosome pathway, as evidenced by the formation of AR+LC3+ autophagic membranes and p62-dependent self-polymerization [1]. This mechanism is fundamentally distinct from PROTAC degraders such as ARV-110, which require ubiquitination and proteasomal degradation (DC50 < 1 nM) . While ARV-110 achieves sub-nanomolar DC50 values, its efficacy is limited to targets susceptible to ubiquitin-dependent proteolysis and can be compromised by proteasome inhibitor resistance or E3 ligase downregulation. VinclozolinM2-2204's autophagy-dependent mechanism provides an orthogonal degradation strategy applicable in contexts where proteasomal degradation is impaired.

Autophagy-Lysosome Degradation PROTAC Resistance AR Degrader Mechanism p62/SQSTM1 LC3

Target Engagement Efficiency: VinclozolinM2-2204 Achieves Degradation at 48.5-Fold Lower Concentration Than the AR Binding Ki of Its Parent Ligand

The parent TBL, vinclozolin M2, binds the androgen receptor with a Ki of 9.7 µM as a pure competitive antagonist [1]. VinclozolinM2-2204 achieves half-maximal AR degradation at DC50 ≈ 200 nM (0.2 µM) [2]. The effective concentration for degradation is thus 48.5-fold lower than the binding inhibition constant of the TBL alone. This indicates that the AUTOTAC architecture amplifies target engagement efficiency through the catalytic nature of degradation, where a single degrader molecule can mediate the turnover of multiple AR copies.

AR Binding Affinity Ki vs DC50 Vinclozolin M2 Degradation Efficiency Target Engagement

Optimal Research and Industrial Application Scenarios for VinclozolinM2-2204 Based on Quantitative Evidence


Investigating Autophagy-Mediated AR Degradation in Prostate Cancer Models

VinclozolinM2-2204 is specifically suited for studies interrogating autophagy-lysosome-dependent AR degradation in LNCaP and other AR-positive prostate cancer cell lines. At its working concentration of 200 nM to 2.5 µM, it induces robust AR degradation and AR+LC3+ autophagic membrane formation, confirmed by immunofluorescence and immunoblot [1]. This application is distinct from PROTAC-based AR degradation and is critical for understanding resistance mechanisms in castration-resistant prostate cancer where proteasomal degradation may be compromised.

Comparative Degrader Pathway Studies: Autophagy vs. Proteasome

In experimental designs comparing degradation pathways, vinclozolinM2-2204 serves as a pathway-specific tool to assess autophagy-dependent AR clearance, in contrast to PROTAC degraders like ARV-110 that operate via the ubiquitin-proteasome system [1]. The 48.5-fold improved target engagement efficiency over its parent TBL [2] further supports its use in dose-response studies evaluating catalytic degradation efficiency. Researchers can use this compound to dissect the relative contributions of autophagic vs. proteasomal degradation in AR-driven oncogenic signaling.

Structure-Activity Relationship (SAR) Studies of AUTOTAC Degrader Platforms

VinclozolinM2-2204 is a well-characterized first-generation AR AUTOTAC with published DC50, pathway inhibition, and cytotoxicity data [1]. It serves as a reference compound for SAR campaigns aimed at optimizing linker length, ATL moiety, or TBL pharmacophore. Its 10-fold potency advantage over ATC-324 provides a quantifiable benchmark for evaluating next-generation AR AUTOTAC candidates, making it a critical procurement item for medicinal chemistry and chemical biology groups developing improved autophagy-targeting degraders.

Androgen Receptor Degradation in PROTAC-Resistant or E3 Ligase-Deficient Contexts

In cellular models where E3 ligase activity is downregulated or proteasome function is impaired, vinclozolinM2-2204 provides an orthogonal AR degradation strategy that bypasses ubiquitination requirements [1]. Its autophagy-lysosome mechanism is independent of the ubiquitin-proteasome system, enabling AR elimination in contexts where PROTACs lose efficacy—a critical differentiation for researchers studying degradation pathway crosstalk or therapy-resistant prostate cancer.

Technical Documentation Hub

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